2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a dioxazaborocane core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps, starting with the bromination of 2-ethoxypyridine. This is followed by the formation of the dioxazaborocane ring through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of different pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects is primarily through its interaction with specific molecular targets. The brominated pyridine ring can form strong interactions with enzymes and receptors, modulating their activity. The dioxazaborocane core can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-ethoxypyridine-3-boronic acid
- 5-Bromo-2-methoxypyridine-3-boronic acid
- Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate
Uniqueness
Compared to these similar compounds, 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione stands out due to its dioxazaborocane core, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and transformations.
Properties
Molecular Formula |
C12H14BBrN2O5 |
---|---|
Molecular Weight |
356.97 g/mol |
IUPAC Name |
2-(5-bromo-2-ethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H14BBrN2O5/c1-3-19-12-9(4-8(14)5-15-12)13-20-10(17)6-16(2)7-11(18)21-13/h4-5H,3,6-7H2,1-2H3 |
InChI Key |
HCDXJVBLVMZEBD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.